Potassium2-methylbenzene-1,4-bis(olate)

Description

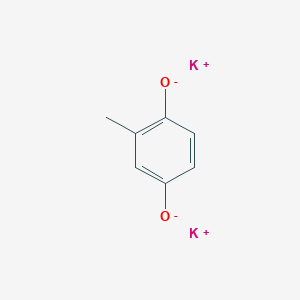

Potassium 2-methylbenzene-1,4-bis(olate) is a benzene-derived bis(olate) salt featuring a methyl substituent at the 2-position and two deprotonated oxygen atoms at the 1,4-positions, stabilized by potassium counterions. The "bis(olate)" nomenclature denotes two adjacent oxygen atoms in the deprotonated form, as clarified by IUPAC guidelines for polyanionic systems . Such compounds are pivotal in coordination chemistry, macrocycle synthesis, and materials science due to their ability to act as bidentate ligands or building blocks for supramolecular architectures.

Properties

Molecular Formula |

C7H6K2O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

dipotassium;2-methylbenzene-1,4-diolate |

InChI |

InChI=1S/C7H8O2.2K/c1-5-4-6(8)2-3-7(5)9;;/h2-4,8-9H,1H3;;/q;2*+1/p-2 |

InChI Key |

MDEAKRDBQIFFEQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)[O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium2-methylbenzene-1,4-bis(olate) can be synthesized through the reaction of 2-methylbenzene-1,4-diol with potassium hydroxide. The reaction typically involves dissolving 2-methylbenzene-1,4-diol in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium2-methylbenzene-1,4-bis(olate) as a precipitate .

Industrial Production Methods

While specific industrial production methods for Potassium2-methylbenzene-1,4-bis(olate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium2-methylbenzene-1,4-bis(olate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and halogenated derivatives of the aromatic ring.

Scientific Research Applications

Potassium2-methylbenzene-1,4-bis(olate) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Potassium2-methylbenzene-1,4-bis(olate) involves its ability to coordinate with metal ions and participate in redox reactions. The compound can act as a ligand, forming complexes with various metal ions, which can then participate in catalytic cycles. The aromatic ring and the bis(olate) groups provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Bis(olate) Derivatives

Key Observations :

- Aromatic vs. Aliphatic Cores : The potassium compound and chloranilate derivatives (e.g., ) feature aromatic cores, enhancing π-π interactions, while butane-based bis(olates) (e.g., ) exhibit flexibility for macrocycle formation.

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonate in ) increase solubility in polar solvents, whereas methyl groups (as in the potassium compound) may enhance hydrophobicity.

- Counterion Influence : Potassium and sodium ions favor ionic lattice stability, while guanidinium () enables hydrogen-bonded frameworks.

Table 2: Reactivity Profiles and Yields

Key Observations :

- Macrocycle Formation : Disodium butane-1,4-bis(olate) forms 14-membered macrocycles via nucleophilic substitution, with computational studies (B3LYP/6-31G*) confirming stereoisomer stability . Comparable data for the potassium compound is lacking, but its rigid benzene core may limit macrocycle flexibility.

- Coordination Chemistry : Silver(I) chloranilate () exhibits distinct coordination modes due to chlorinated dioxocyclohexadiene motifs, contrasting with the potassium compound’s simpler benzene backbone.

- Functional Applications: Quinoxaline bis(olates) (e.g., ) demonstrate photochromic and thermochromic behaviors, whereas the potassium compound’s applications remain unexplored in the provided evidence.

Physical and Spectral Properties

- Thermal Stability: Bis(guanidinium) chloranilate () forms hydrogen-bonded frameworks with a monoclinic crystal system (a = 19.5224 Å, β = 116.087°), while lithium sulfonatobenzene bis(olate) () may exhibit higher thermal stability due to sulfonate groups.

- Spectral Data : Disodium butane-1,4-bis(olate) reaction intermediates show distinct ³¹P NMR signals (δP = 77.8–78.1 ppm) for isomerization products . Similar studies for the potassium compound are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.